Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(+-)-
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Overview
Description
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(±)- is a complex organic compound with a unique structure that includes a thiopyrano ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(±)- involves multiple steps, including the formation of the thiopyrano and pyrrole rings, followed by their fusion. The reaction conditions typically require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(±)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(±)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(±)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-(phenylacetyl)-, cis-(±)- include other thiopyrano and pyrrole derivatives with varying substituents and structural modifications.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the fusion of the thiopyrano and pyrrole rings and the presence of phenylacetyl and diphenyl groups
Properties
CAS No. |
146674-54-6 |
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Molecular Formula |
C27H27NO2S |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
S-[(4aR,7aR)-4,4-diphenyl-2,3,4a,5,7,7a-hexahydropyrano[2,3-c]pyrrol-6-yl] 2-phenylethanethioate |
InChI |
InChI=1S/C27H27NO2S/c29-26(18-21-10-4-1-5-11-21)31-28-19-24-25(20-28)30-17-16-27(24,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2/t24-,25+/m1/s1 |
InChI Key |
QCMOWQIYGOKPHK-RPBOFIJWSA-N |
Isomeric SMILES |
C1CO[C@H]2CN(C[C@H]2C1(C3=CC=CC=C3)C4=CC=CC=C4)SC(=O)CC5=CC=CC=C5 |
Canonical SMILES |
C1COC2CN(CC2C1(C3=CC=CC=C3)C4=CC=CC=C4)SC(=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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